molecular formula C22H22N2O6S B2766096 (Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897734-09-7

(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2766096
CAS No.: 897734-09-7
M. Wt: 442.49
InChI Key: QTBMQAGIGAJWQW-FCQUAONHSA-N
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Description

The compound is a benzothiazole derivative, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are used in medicinal chemistry . The compound also contains an imino group (C=N) and an ester group (COO), which could contribute to its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazole core, with the ethyl ester, imino, and ethoxybenzoyl groups attached to it. These groups could influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imino and ester groups. The imino group can participate in various reactions such as hydrolysis, reduction, and addition reactions. The ester group can undergo reactions such as hydrolysis, reduction, and transesterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole, imino, and ester groups could contribute to its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Derivative Formation

The compound , (Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, represents a class of chemicals with potential in synthetic chemistry and materials science. Its applications in scientific research primarily relate to the synthesis of complex molecules and the exploration of their chemical properties.

  • Synthetic Pathways : Research highlights the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility of thiazole derivatives in producing compounds with a wide range of chemical functionalities (H. M. Mohamed, 2014; H. M. Mohamed, 2021).

  • Transformations and Reactions : Studies also delve into transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, revealing the compound's potential in generating diversified molecular structures, which could be pivotal in medicinal chemistry and material science (Alen Albreht et al., 2009).

Chemical Characterization and Physical Properties

  • Structural Analysis : The chemical structure and properties of such compounds are crucial for their application in various fields. For instance, studies on the chemistry of 5-oxodihydroisoxazoles and the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols have provided insights into the behavior of similar compounds under different conditions, which can be essential for their application in photolytic processes and material design (K. Ang & R. Prager, 1992; K. Ang & R. Prager, 1992).

Applications Beyond Synthesis

  • Antimicrobial and Antioxidant Studies : Compounds derived from this compound have been explored for their antimicrobial and antioxidant properties. For example, imino-4-methoxyphenol thiazole derived Schiff base ligands have shown moderate activity against specific bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (H. M. Vinusha et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzothiazoles are known to have diverse biological activities, including antimicrobial, antifungal, and anticancer activities .

Future Directions

Future research could focus on exploring the biological activities of this compound and optimizing its properties for potential applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-(4-ethoxybenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-4-29-16-9-6-14(7-10-16)20(26)23-22-24(13-19(25)28-3)17-11-8-15(12-18(17)31-22)21(27)30-5-2/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBMQAGIGAJWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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